9-(2'-Hydroxyethyl)guanine
Overview
Description
9-(2’-Hydroxyethyl)guanine is a compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is an impurity of the antiviral agent Acyclovir . It is also a nucleoside phosphotransferase acceptor .
Molecular Structure Analysis
The molecular structure of 9-(2’-Hydroxyethyl)guanine contains a total of 24 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .Scientific Research Applications
Tautomerism of Nucleic Acid Bases
The study by Person et al. (1989) investigates the tautomeric equilibria of purine and pyrimidine bases, including 9-methylguanine (9-MG), a guanosine analog similar to 9-(2'-Hydroxyethyl)guanine. It discusses the interaction of these bases with their environment and the potential biological significance of the rare “hydroxy” tautomer of 9-MG, which might lead to spontaneous mutation due to base pair mismatches (Person et al., 1989).
DNA Damage and Repair Mechanisms
Oxidation of Guanine in DNA
Fleming & Burrows (2021) review the DNA damage from hydroxyl radical-induced oxidation of guanine, a base similar to 9-(2'-Hydroxyethyl)guanine. The study explains the pathways of guanine oxidation and its biological consequences, such as mutagenesis and epigenetics, which are relevant to understanding the implications of oxidative damage to nucleic acid bases (Fleming & Burrows, 2021).
DNA Alkylation and Carcinogenicity
The study by Bolt (1996) addresses the genotoxicity of ethylene oxide and its alkylation effects on DNA, specifically focusing on the hydroxyethylation of the N-terminal valine of hemoglobin and the 7-N position of guanine. This research highlights the relevance of alkylations in understanding the interactions and modifications of nucleic acid bases, which may relate to the chemical behavior of 9-(2'-Hydroxyethyl)guanine (Bolt, 1996).
Nucleotide Composition and Adduct Formation
Nucleotide Composition Determination
Kaneko et al. (1986) discuss methods for determining the guanine-plus-cytosine content in DNA using high-performance liquid chromatography (HPLC) of enzymatic hydrolysates. Understanding the nucleotide composition is crucial for comprehending the structural and functional roles of bases like 9-(2'-Hydroxyethyl)guanine in nucleic acids (Kaneko et al., 1986).
Formation and Significance of N7-Guanine Adducts
Boysen et al. (2009) review the formation of N7-guanine adducts, their biological significance, and the relationships between these adducts, exposure, mutagenesis, and other biological endpoints. This study provides insights into the chemical interactions and stability of guanine derivatives, contributing to the understanding of modifications like 9-(2'-Hydroxyethyl)guanine (Boysen et al., 2009).
properties
IUPAC Name |
2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177749 | |
Record name | 9-(2'-Hydroxyethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2'-Hydroxyethyl)guanine | |
CAS RN |
23169-33-7 | |
Record name | 9-(2'-Hydroxyethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-40668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2'-Hydroxyethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-HYDROXYETHYL)GUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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